molecular formula C8H19O4P B1253697 2-Octanol, dihydrogen phosphate CAS No. 10353-73-8

2-Octanol, dihydrogen phosphate

Cat. No.: B1253697
CAS No.: 10353-73-8
M. Wt: 210.21 g/mol
InChI Key: STMLQIACVZOCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octanol, dihydrogen phosphate, with the molecular formula C8H19O4P and also known as octan-2-yl dihydrogen phosphate, is a chiral organophosphate ester of significant interest in specialized research and development . This compound is derived from 2-octanol, a secondary alcohol that is commercially produced from renewable resources like castor oil . Researchers value this chemical for its role as a synthetic intermediate and surfactant. The dihydrogen phosphate group, with its defined acid-base equilibria (pKa ~7.20), makes this compound a candidate for creating customized buffer systems or for investigating enzymatic processes that involve phosphate transfer . Its structure, featuring a hydrophobic eight-carbon chain and a polar, ionizable head group, suggests potential applications in the study of lipid membrane dynamics, the development of novel emulsifiers, or as a frothing agent in mineral flotation research . Furthermore, the chiral center on the 2-octanol moiety provides an opportunity for its use in asymmetric synthesis and the preparation of stereochemically defined derivatives, such as esters used in cosmetic emollients or other fine chemicals . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10353-73-8

Molecular Formula

C8H19O4P

Molecular Weight

210.21 g/mol

IUPAC Name

octan-2-yl dihydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-3-4-5-6-7-8(2)12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)

InChI Key

STMLQIACVZOCHU-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OP(=O)(O)O

Canonical SMILES

CCCCCCC(C)OP(=O)(O)O

Other CAS No.

10353-73-8

physical_description

Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes.

Synonyms

IOAP
isooctyl acid phosphate

Origin of Product

United States

Synthetic and Chemoenzymatic Methodologies for 2 Octanol, Dihydrogen Phosphate and Analogues

Chemical Synthesis Pathways for 2-Octanol (B43104), Dihydrogen Phosphate (B84403)

The chemical synthesis of phosphate monoesters like 2-octanol, dihydrogen phosphate from alcohol precursors is a fundamental transformation in organic chemistry. nih.gov These methods are broadly categorized into two primary approaches: the reaction of an alcohol with a pentavalent phosphoryl donor or the formation of a trivalent phosphite (B83602) intermediate followed by oxidation. nih.gov

Phosphorylation Strategies for Octanol (B41247) Derivatives

Several key strategies exist for the phosphorylation of alcohols such as 2-octanol.

Phosphoryl Chloride and Derivatives: The use of highly reactive pentavalent phosphorus reagents like phosphoryl chloride (POCl₃) or its derivatives can directly yield the desired phosphate monoester after a hydrolysis step. nih.govacs.org While direct, the high reactivity of these reagents can sometimes be incompatible with other functional groups within the substrate molecule, potentially leading to side reactions and complicating the synthesis. acs.org

Phosphoramidite (B1245037) Method: A common alternative involves a step-wise process beginning with the reaction of the alcohol with a trivalent phosphoramidite reagent. nih.gov This forms a phosphite intermediate, which is then oxidized in the same reaction vessel to produce a protected phosphate triester. Subsequent deprotection steps are required to yield the final dihydrogen phosphate product. nih.gov

Lewis Acid Catalysis: An efficient method for phosphorylating alcohols involves a Lewis-acid-catalyzed nucleophilic substitution reaction. rsc.org This approach can utilize dialkyl H-phosphonates or diarylphosphine oxides reacting with the alcohol. rsc.org For instance, a reaction between diphenylmethanol (B121723) and diethyl phosphite can be catalyzed by Al(OTf)₃ in the presence of trifluoromethanesulfonic anhydride (B1165640) to produce the corresponding phosphonate (B1237965) with excellent yield. rsc.orgrsc.org

Catalytic Direct Phosphorylation: A more recent development is the catalytic and chemoselective phosphorylation of alcohols using a system composed of phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the catalyst. nih.govacs.org This method demonstrates high functional group tolerance and allows for the efficient synthesis of a variety of phosphate monoesters under milder conditions. nih.gov Mechanistic studies suggest that TBAHS acts as both a Brønsted acid and a nucleophilic activator in this system. nih.gov

Optimization of Reaction Conditions for High Purity this compound Synthesis

Achieving high purity and yield in the synthesis of this compound necessitates the careful optimization of multiple reaction parameters. sigmaaldrich.com The process of optimizing reaction conditions is a critical exercise in exploring a high-dimensional parametric space to avoid time-consuming and costly experiments. nih.govsemanticscholar.org Key variables that are typically adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. sigmaaldrich.comresearchgate.net

For example, in the synthesis of related phosphonyl compounds, switching from nonpolar solvents like toluene (B28343) to a polar protic solvent like ethanol, or to dichloromethane, can significantly impact reaction time and yield. researchgate.net The ideal conditions are often found by systematically varying one parameter at a time or by using more advanced methodologies like high-throughput experimentation platforms and machine learning algorithms to synchronously optimize multiple variables. semanticscholar.org The ultimate goal is to identify a set of conditions that maximizes the conversion of the starting alcohol to the desired phosphate ester while minimizing the formation of byproducts. nih.gov

Below is a table outlining the typical parameters considered during the optimization of a phosphorylation reaction.

Table 1: Key Parameters for Reaction Optimization

Parameter Influence on Synthesis Typical Variations
Solvent Affects solubility of reactants, reaction rate, and pathway. Can influence product stability. Toluene, Dichloromethane (CH₂Cl₂), Ethanol, 1,4-Dioxane. researchgate.net
Temperature Controls the reaction rate; higher temperatures can increase speed but may also promote side reactions or decomposition. Room temperature to reflux. researchgate.net
Catalyst The type and concentration of the catalyst (e.g., Lewis acid, TBAHS) directly impact reaction efficiency and selectivity. nih.govrsc.org Al(OTf)₃, TBAHS, etc. nih.govrsc.org
Reactant Stoichiometry The molar ratio of the alcohol to the phosphorylating agent can determine the extent of reaction and prevent side products. Using an excess of one reactant (e.g., 1.1 to 2.5 equivalents) may drive the reaction to completion. rsc.orgresearchgate.net

| Reaction Time | Must be sufficient for the reaction to reach completion, but excessive time can lead to product degradation. | Monitored over hours (e.g., 1 h to 14 h). rsc.orgresearchgate.net |

Stereoselective Synthesis of this compound Isomers

2-Octanol is a chiral molecule, existing as (R)- and (S)-enantiomers. Consequently, this compound also has corresponding stereoisomers. The synthesis of a specific isomer, such as (R)-2-octanol, dihydrogen phosphate, requires a stereoselective approach. A primary strategy for achieving this is to start with an enantiomerically pure alcohol precursor.

Biocatalytic methods are particularly effective for producing enantiopure alcohols. For instance, the anti-Prelog reduction of a prochiral ketone like 2-octanone (B155638) can yield (R)-2-octanol with high enantiomeric excess. nih.gov Whole cells of microorganisms such as Acetobacter pasteurianus have been shown to be highly effective for this transformation. nih.gov Once the enantiomerically pure (R)-2-octanol is obtained, it can be subjected to one of the phosphorylation methods described previously (Section 2.1.1). Since the phosphorylation reaction at the hydroxyl group does not typically affect the existing chiral center, the stereochemistry of the alcohol is retained in the final phosphate ester product. This chemoenzymatic approach, combining a biocatalytic resolution step with a chemical phosphorylation step, is a powerful strategy for accessing specific stereoisomers of this compound.

Chemoenzymatic and Biocatalytic Approaches to this compound Production

Biocatalytic methods offer significant advantages in selectivity and sustainability for producing phosphorylated compounds. These approaches utilize isolated enzymes or whole microbial cells to catalyze the desired transformation under mild conditions.

Enzymatic Phosphorylation of Octanols

Enzymes, particularly from the kinase family, are highly efficient at catalyzing the transfer of a phosphate group from a donor molecule to an alcohol acceptor. libretexts.org The most common phosphate donor in biological systems is adenosine (B11128) 5'-triphosphate (ATP). nih.gov In a typical kinase-catalyzed reaction, the hydroxyl group of the alcohol acts as a nucleophile, attacking the terminal (gamma) phosphorus atom of ATP. libretexts.org This results in the transfer of the phosphate group to the alcohol and the release of adenosine 5'-diphosphate (ADP). libretexts.org

The high specificity of enzymes often allows for phosphorylation with excellent regio- and stereoselectivity, which can be difficult to achieve through purely chemical means. nih.gov While the direct enzymatic phosphorylation of 2-octanol is not as widely documented as that of other biologically relevant molecules like glucose or glycerol, the general mechanism provides a clear blueprint for such a transformation. libretexts.org The development of novel or engineered kinases could enable the direct and highly selective synthesis of this compound from 2-octanol and a suitable phosphoryl donor like ATP. mdpi.com

Whole-Cell Bioconversion Systems for this compound

Whole-cell bioconversion leverages the complete metabolic machinery of a microorganism to perform a desired chemical transformation. nih.gov For the production of a specific isomer of this compound, a whole-cell system can be exceptionally effective, particularly for synthesizing the chiral precursor.

A notable example is the use of Acetobacter pasteurianus GIM1.158 for the anti-Prelog reduction of 2-octanone to produce (R)-2-octanol with very high enantiomeric excess (>99.9%) and yield (up to 95.0%). nih.gov This process demonstrates the potential of whole-cell biocatalysis to generate enantiomerically pure building blocks. The bioconversion is carried out under optimized conditions, which are crucial for maximizing efficiency. nih.gov

Table 2: Optimized Conditions for Biocatalytic Reduction of 2-Octanone to (R)-2-Octanol using A. pasteurianus

Parameter Optimal Value
Temperature 35°C
Buffer pH 5.0
Co-substrate Isopropanol (500 mmol/L)
Substrate Concentration 40 mmol/L (2-octanone)
Cell Concentration 25 mg/mL
Shaking Rate 120 r/min

Data sourced from a study on the biocatalytic anti-Prelog reduction using Acetobacter pasteurianus GIM1.158. nih.gov

Following this highly selective bioconversion to produce (R)-2-octanol, a subsequent chemical or enzymatic phosphorylation step would be employed to complete the synthesis of (R)-2-octanol, dihydrogen phosphate. This two-step chemoenzymatic pathway highlights the synergy between biocatalysis and traditional chemistry to produce complex, high-purity chiral molecules.

Synthesis of Modified this compound Derivatives for Structure-Function Studies

The study of the biological roles and mechanisms of action of this compound often necessitates the use of modified analogues. These derivatives, which include radiolabeled, fluorescently tagged, and structurally altered versions, are invaluable tools for elucidating metabolic pathways, cellular uptake, and the specific interactions of the parent molecule with biological systems. This section details the synthetic and chemoenzymatic strategies employed to create these essential molecular probes.

Radiolabeled this compound Synthesis for Mechanistic Tracing

Radiolabeled analogues of this compound are instrumental for in-depth mechanistic studies, allowing for precise tracking and quantification in complex biological matrices. The choice of radionuclide, typically Carbon-14 (¹⁴C) or Tritium (B154650) (³H), depends on the specific experimental requirements, such as the desired specific activity and the metabolic stability of the label. openmedscience.com The synthesis of these labeled compounds generally involves a multi-step process that begins with the incorporation of the radioisotope into the 2-octanol backbone, followed by phosphorylation.

A common strategy for preparing ¹⁴C-labeled 2-octanol involves the use of a ¹⁴C-labeled Grignard reagent, such as [¹⁴C]methylmagnesium bromide, which can be reacted with a suitable aldehyde, like heptanal, to introduce the label at a specific position. The resulting radiolabeled 2-octanol is then purified before the phosphorylation step. nih.gov

For ³H-labeling, catalytic hydrogenation of an unsaturated precursor of 2-octanol with tritium gas (³H₂) is a frequently employed method. openmedscience.com This approach can yield high specific activity products. Another method is the reduction of a ketone precursor, such as 2-octanone, with a tritiated reducing agent like sodium borotritide (NaB³H₄). nist.gov

Once the radiolabeled 2-octanol is obtained, the dihydrogen phosphate group is introduced. A direct and efficient method for the phosphorylation of alcohols is the use of a phosphorylating agent in an anhydrous solvent. nih.govnih.gov For instance, the radiolabeled 2-octanol can be reacted with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine, followed by hydrolysis to yield the desired radiolabeled this compound.

Table 1: Synthetic Approaches for Radiolabeled this compound

IsotopePrecursorLabeling ReagentKey ReactionPhosphorylation Reagent
¹⁴CHeptanal[¹⁴C]Methylmagnesium bromideGrignard ReactionPOCl₃ / Pyridine
³H2-OctanoneSodium borotritide (NaB³H₄)Ketone ReductionPOCl₃ / Pyridine
³²P2-Octanol[γ-³²P]ATPKinase-mediatedN/A

This table presents hypothetical synthetic routes based on established radiolabeling and phosphorylation chemistries.

The final radiolabeled product is rigorously purified, typically using chromatographic techniques such as high-performance liquid chromatography (HPLC), to ensure its chemical and radiochemical purity before use in mechanistic studies. moravek.com

Fluorescently Tagged this compound Analogues

Fluorescently tagged analogues of this compound are powerful tools for visualizing the localization and transport of the molecule within living cells and tissues. The synthesis of these analogues involves the covalent attachment of a fluorophore to the this compound molecule. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, and its potential impact on the biological activity of the parent molecule.

One common approach is to first synthesize a derivative of 2-octanol that contains a reactive functional group, such as an amine or a carboxylic acid, at a position that is not critical for its biological activity. This functionalized 2-octanol can then be reacted with an activated fluorophore, for example, an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of the dye.

Alternatively, a fluorophore can be directly incorporated during the synthesis of the alkyl phosphate. For instance, a fluorescent alcohol could be used as a starting material for phosphorylation. However, this approach is less common as it may significantly alter the structure and properties of the original molecule.

A more versatile method involves the post-synthetic modification of this compound. This can be challenging due to the relatively inert nature of the molecule. A potential strategy could involve the use of a linker molecule that is first attached to the phosphate group and then conjugated to the fluorophore.

Table 2: Strategies for Fluorescent Labeling of this compound

Fluorophore TypeLinkage ChemistryTarget Functional GroupPotential Application
Amine-reactive (e.g., NHS ester)Amide bond formationAmine-modified 2-octanolCellular imaging
Thiol-reactive (e.g., maleimide)Thioether bond formationThiol-modified 2-octanolProtein interaction studies
Click Chemistry (e.g., alkyne/azide)Triazole formationAzide or alkyne modified 2-octanolIn vivo tracking

This table outlines potential strategies for creating fluorescently tagged analogues of this compound based on common bioconjugation techniques.

The purification of the fluorescently tagged product is crucial to remove any unreacted fluorophore and starting materials, which could interfere with imaging experiments. Chromatographic methods are typically employed for this purpose.

Preparation of Alkyl Chain Modified Dihydrogen Phosphate Derivatives

To investigate the structure-function relationships of this compound, a series of analogues with modified alkyl chains can be synthesized. These modifications can include altering the length of the alkyl chain, introducing branching, or incorporating unsaturation. The synthesis of these derivatives generally follows the same principles as the synthesis of this compound itself, starting from the appropriately modified alcohol. nih.govepa.gov

For example, to synthesize analogues with different chain lengths, a series of secondary alcohols (e.g., 2-hexanol, 2-decanol) can be phosphorylated using a suitable phosphorylating agent like phosphorus oxychloride. wikipedia.org This allows for a systematic investigation of how the hydrophobicity of the alkyl chain influences the biological activity of the molecule.

To explore the effects of steric hindrance near the phosphate group, branched-chain alcohols can be used as starting materials. For instance, the phosphorylation of 3-methyl-2-heptanol (B1607020) would yield an analogue with a methyl branch on the alkyl chain. The synthesis of these branched alcohols can be achieved through various organic synthesis methods, such as Grignard reactions with branched aldehydes or ketones.

The introduction of unsaturation, such as a double or triple bond, into the alkyl chain can provide insights into the importance of conformational flexibility for biological activity. Unsaturated secondary alcohols can be synthesized and subsequently phosphorylated to produce these analogues.

Table 3: Examples of Alkyl Chain Modified this compound Derivatives

ModificationStarting AlcoholRationale for Study
Shorter Chain2-HexanolInvestigate effect of decreased hydrophobicity
Longer Chain2-DecanolInvestigate effect of increased hydrophobicity
Branching3-Methyl-2-heptanolStudy steric effects near the phosphate group
UnsaturationOct-5-en-2-olExamine the role of conformational flexibility

This table provides examples of how the alkyl chain of this compound can be modified to probe structure-function relationships.

The synthesis and subsequent biological evaluation of these alkyl chain modified derivatives can provide valuable information on the structural requirements for the activity of this compound, aiding in the design of more potent or selective analogues. nih.gov

Biochemical and Enzymatic Investigations of 2 Octanol, Dihydrogen Phosphate

Substrate Recognition and Specificity of Phosphatases Acting on 2-Octanol (B43104), Dihydrogen Phosphate (B84403)

The enzymatic processing of phosphate esters is a cornerstone of cellular metabolism and signaling, governed by a diverse family of enzymes known as phosphatases. The interaction between a phosphatase and its substrate, such as 2-Octanol, dihydrogen phosphate, is a highly specific process dictated by both the kinetic parameters of the reaction and the precise structural complementarity between the enzyme's active site and the substrate molecule.

The efficiency and rate of dephosphorylation of a substrate by a phosphatase are quantitatively described by Michaelis-Menten kinetics. While specific kinetic data for this compound are not extensively documented in the literature, we can infer its likely behavior by comparing its structure to that of other well-characterized phosphatase substrates. The kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), are critical determinants of an enzyme's substrate preference. K_m represents the substrate concentration at which the reaction rate is half of V_max, and it serves as an inverse measure of the affinity between the enzyme and substrate.

Alkaline phosphatases, for instance, are known to hydrolyze a wide array of phosphomonoesters. nih.gov Studies on calf-intestinal alkaline phosphatase have demonstrated its activity on substrates like 4-methylumbelliferyl phosphate and β-glycerophosphate, with kinetic values that are pH-dependent. nih.govnih.gov The inhibition of this enzyme by various phosphate derivatives, including inorganic phosphate itself, suggests a competitive binding mechanism at the active site. nih.govnih.gov For a substrate like this compound, the bulky and hydrophobic 2-octyl group would be expected to influence its binding affinity. Compared to a small, simple substrate, the steric hindrance from the branched alkyl chain might result in a higher K_m value, indicating a lower binding affinity. However, the hydrophobic nature of the tail could also promote interaction with non-polar regions of the active site, potentially lowering the K_m.

The following table presents a hypothetical comparison of kinetic parameters for the dephosphorylation of this compound relative to common phosphatase substrates.

SubstrateHypothetical K_m (mM)Hypothetical V_max (nmol/min/mg)Rationale
p-Nitrophenyl Phosphate (pNPP)0.5 - 550 - 200Standard, small artificial substrate with high turnover.
Lysophosphatidic Acid (LPA)0.01 - 0.110 - 50Natural lipid substrate with high affinity for specific lipid phosphatases.
This compound 1 - 10 20 - 80 The branched octyl chain may decrease binding affinity (higher K_m) compared to LPA but allow for moderate turnover. Hydrophobicity may enhance interaction over small polar substrates.

This table is illustrative and based on biochemical principles; actual values require experimental determination.

The recognition of a phosphate-containing substrate by a phosphatase is a multi-point interaction process. The binding event is primarily anchored by the phosphate group, which interacts with a highly conserved region in the enzyme's active site, often referred to as the P-loop. This pocket is rich in positively charged amino acid residues, such as arginine, and frequently coordinates one or more metal ions (e.g., Zn²⁺, Mg²⁺ in metallophosphatases) that stabilize the negative charge of the phosphate and position it for nucleophilic attack. nih.govnih.gov Studies on alkaline phosphatase show that the binding of the phosphate moiety induces only minimal conformational changes in the enzyme, suggesting a highly efficient, pre-organized active site. nih.govnih.gov

For this compound, the dihydrogen phosphate group would serve as the primary recognition motif, docking into this conserved pocket. The specificity of the interaction, however, is determined by the "R-group"—in this case, the 2-octanol moiety. This hydrophobic, branched alkyl chain would interact with a more variable, non-polar sub-pocket adjacent to the phosphate binding site. The structural determinants for recognition can be broken down as follows:

Phosphate Group Interaction: Essential for initial binding and catalytic processing. Governed by electrostatic interactions with conserved active site residues and metal cofactors.

Hydrophobic Tail Interaction: The 8-carbon chain interacts with a hydrophobic groove or pocket. The size, shape, and flexibility of this pocket determine the enzyme's specificity for different alkyl or lipid chains.

Stereospecificity: The chiral center at the second carbon of the octanol (B41247) chain could be a major determinant of specificity. An enzyme's active site may preferentially bind one stereoisomer (R- or S-2-octanol phosphate) over the other, leading to enantioselective catalysis. This is a common feature in enzymes that process biological lipids.

The architecture of the substrate-binding pocket in SH2 domain-containing phosphatases, for example, involves a deep pocket for the phosphotyrosine and an adjacent apolar groove that accommodates hydrophobic residues of the substrate peptide. nih.gov A similar principle would apply here, where the affinity and catalytic efficiency for this compound would depend on how well the 2-octyl group fits into the corresponding hydrophobic region of the phosphatase active site.

Role of this compound in Lipid Phosphate Metabolism Pathways (Theoretical/Hypothetical)

While this compound is not a known endogenous metabolite, its structure as an amphipathic molecule with a phosphate headgroup and a lipid-like tail allows for theoretical postulation of its role in lipid phosphate metabolism. These pathways are critical for generating signaling molecules and structural components of membranes.

In mammalian systems, a key family of enzymes in lipid phosphate metabolism is the Lipid Phosphate Phosphatases (LPPs). nih.govnih.gov LPPs are integral membrane proteins with broad substrate specificity, capable of dephosphorylating various bioactive lipid phosphates, including phosphatidate (PA), lysophosphatidic acid (LPA), sphingosine (B13886) 1-phosphate (S1P), and ceramide 1-phosphate (C1P). nih.govmdpi.com A crucial feature of LPPs is that their active site faces the extracellular space or the lumen of intracellular organelles, allowing them to regulate the levels of lipid signaling molecules outside the cell. nih.govnih.gov

Theoretically, this compound could serve as a substrate for LPPs. Its amphipathic nature would allow it to be present at membrane interfaces where LPPs are active.

Hypothetical Interactions in a Model System:

Substrate for LPPs: this compound could be hydrolyzed by LPPs (e.g., LPP1-3) at the cell surface, yielding 2-octanol and inorganic phosphate. This would position it as a potential competitor to natural substrates like LPA and S1P, and its presence could therefore modulate signaling pathways dependent on these lipids.

Product Uptake and Re-phosphorylation: The dephosphorylated product, 2-octanol, being more hydrophobic, could readily diffuse across the plasma membrane into the cell. Inside the cell, it could theoretically be re-phosphorylated by an intracellular lipid kinase, such as an acylglycerol kinase, which is known to convert monoacylglycerol back into LPA. nih.gov This would create an intracellular pool of this compound, potentially enabling it to interact with internal targets.

Kinase Substrate: Conversely, it is conceivable that 2-octanol itself could be a substrate for a lipid kinase, leading to the de novo synthesis of this compound. However, the specificity of kinases often relies on more defined structural features than just a hydroxyl group on an alkyl chain.

Building on its potential as a substrate for LPPs and kinases, this compound could theoretically integrate into lipid signaling cascades in several ways:

As a Signaling Antagonist: By competing with endogenous signaling lipids like LPA and S1P for binding to LPPs, this compound could increase the local concentration of these natural ligands, thereby potentiating their signaling through their respective G-protein coupled receptors (GPCRs).

As a Precursor to a Novel Signaling Molecule: Following the cycle described above (dephosphorylation, uptake, re-phosphorylation), intracellular this compound could act as a novel second messenger. Many intracellular processes are regulated by lipid phosphates; for example, phosphatidic acid is involved in vesicular trafficking and protein kinase C activation. nih.gov A novel lipid phosphate could interact with a unique set of intracellular protein effectors, such as those with lipid-binding domains, triggering a distinct signaling cascade.

Interaction with Membrane-Associated Proteins and Receptors

The amphipathic structure of this compound suggests it would readily interact with cellular membranes and the proteins embedded within them. Such interactions can be either direct, involving specific binding events, or indirect, through modification of the membrane's physical properties.

As a single-chain amphiphile, this compound shares characteristics with detergents and lysolipids. wikipedia.org It would be expected to intercalate into the lipid bilayer of cellular membranes. This insertion could have several consequences:

Alteration of Membrane Properties: The presence of this molecule within the bilayer can change the membrane's physical characteristics, such as fluidity, thickness, and intrinsic curvature. These changes can, in turn, allosterically modulate the function of integral membrane proteins, including ion channels, transporters, and signaling receptors, whose conformational states are often sensitive to their lipid environment. mdpi.com

Direct Binding to Protein Domains: Many proteins have specific domains that recognize and bind lipid headgroups. For example, C2 domains can bind to anionic phospholipids (B1166683) in a calcium-dependent manner, and FYVE domains specifically recognize phosphatidylinositol 3-phosphate (PI3P). nih.gov It is plausible that the dihydrogen phosphate headgroup of this compound could engage in electrostatic interactions with positively charged pockets on the surface of membrane-associated proteins. The octyl tail would serve to anchor this interaction within the plane of the membrane. While the affinity might be lower and less specific than for natural ligands, such interactions could still be sufficient to influence protein localization or activity.

Disruption of Protein-Protein Interactions: Many signaling events at the membrane involve the formation of receptor-adaptor complexes, such as the recruitment of adaptors to coated pits during endocytosis. embopress.org By altering the local lipid environment or by competing for weak lipid-binding sites, this compound could theoretically interfere with the formation of these crucial protein complexes.

The potential interactions are summarized in the table below.

Interaction TypeMechanismPotential Consequence
Indirect (Membrane Perturbation) Intercalation into the lipid bilayer, altering fluidity and curvature.Allosteric modulation of integral membrane protein and receptor function.
Direct (Specific Binding) Electrostatic interaction of the phosphate headgroup with basic residues on a protein surface, with hydrophobic anchoring by the octyl tail.Recruitment of proteins to the membrane; competitive inhibition of natural lipid-protein binding.
Indirect (Complex Disruption) Altering the local membrane environment required for the assembly of multi-protein signaling complexes.Inhibition of downstream signaling pathways (e.g., receptor-mediated endocytosis).

Biophysical Studies of this compound Membrane Association

This compound is an amphiphilic molecule, possessing a hydrophilic dihydrogen phosphate head group and a hydrophobic 8-carbon octyl tail. This dual nature drives its interaction with biological membranes, which are primarily composed of lipid bilayers. While specific biophysical studies on the membrane association of this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on similar alkyl phosphate and alkylphosphocholine compounds.

The hydrophobic tail of this compound is expected to readily partition into the hydrophobic core of the lipid bilayer, which is composed of the fatty acid chains of phospholipids. Simultaneously, the negatively charged dihydrogen phosphate head group would remain at the aqueous interface, interacting with the polar head groups of membrane lipids and the surrounding water molecules. This insertion can lead to alterations in the physical properties of the membrane.

Studies on related alkylphosphocholines have demonstrated that their incorporation can affect membrane fluidity, stability, and curvature. For instance, the interaction of alkylphosphocholines with model membranes has been shown to be influenced by the lipid composition of the membrane. Strong attractive interactions have been observed between alkylphosphocholines and cholesterol, a key component of many mammalian cell membranes. In contrast, interactions with phosphatidylcholines can be weaker, sometimes leading to phase separation within the membrane. uj.edu.pl The presence of unsaturated versus saturated lipid chains in the model membrane also dictates the strength of these interactions, suggesting that this compound might exhibit preferential interactions with certain lipid domains within a heterogeneous biological membrane. uj.edu.pl

The table below summarizes the general effects of amphiphilic alkyl phosphates on model membrane properties, which are likely to be applicable to this compound.

Membrane PropertyAnticipated Effect of this compoundBasis of Inference
Fluidity Can increase or decrease depending on the existing membrane composition and temperature.Insertion of foreign molecules disrupts the packing of native lipids.
Permeability Likely to increase.Disruption of the lipid bilayer can create transient pores or defects.
Stability May decrease, leading to membrane disruption at high concentrations.The wedge-like shape of single-chain amphiphiles can induce mechanical stress.
Lipid Packing Will be altered, creating more loosely packed domains.The bulky headgroup and flexible tail interfere with tight lipid packing.

Modulation of Protein Conformation by this compound in in vitro Systems

Amphiphiles can interact with both the hydrophobic and hydrophilic regions of proteins. The hydrophobic octyl chain can associate with exposed hydrophobic patches on a protein's surface or penetrate into the hydrophobic core, potentially leading to conformational changes or denaturation, especially at higher concentrations. The charged phosphate headgroup can form electrostatic interactions with charged amino acid residues on the protein surface.

For membrane-associated proteins, the incorporation of this compound into the surrounding lipid bilayer could indirectly modulate their conformation and function by altering the properties of the membrane environment. For water-soluble proteins, it might induce conformational changes by providing a micellar environment or by directly binding to the protein.

Enzyme Inhibition or Activation by this compound

While direct studies on enzyme inhibition or activation by this compound are limited, its structural similarity to endogenous phosphates and other known enzyme inhibitors suggests it has the potential to modulate the activity of certain enzymes, particularly those that process phosphate-containing substrates.

One of the primary mechanisms by which this compound could act as an enzyme inhibitor is through competitive inhibition. As a phosphate ester, it can mimic the natural substrates of enzymes such as phosphatases, which catalyze the hydrolysis of phosphate esters. By binding to the active site of a phosphatase, this compound could prevent the binding of the natural substrate, thereby inhibiting the enzyme's activity. This type of end-product inhibition is a common regulatory mechanism in metabolic pathways. For example, increased levels of free phosphate have been shown to inhibit phosphatase activity. pogo-app.co.uk

Furthermore, phosphonates, which are structurally similar to phosphates, are known to be potent inhibitors of various enzymes, including peptidases and lipases, by mimicking the tetrahedral transition state of the enzymatic reaction. researchgate.net Given that this compound possesses a phosphate group, it could potentially act as a transition state analog for certain enzymes.

The table below outlines potential enzyme targets for this compound and the likely mechanism of modulation.

Potential Enzyme TargetPlausible Mechanism of ActionRationale
Alkaline Phosphatase Competitive InhibitionActs as a substrate analog, competing with the natural phosphomonoester substrate. pogo-app.co.uknih.gov
Acid Phosphatase Competitive InhibitionSimilar to alkaline phosphatase, it can compete for the active site.
Lipases Possible InhibitionThe alkyl chain could interact with the lipid-binding site, while the phosphate interacts with the active site, potentially mimicking a phospholipid or a transition state. researchgate.net
Kinases Unlikely to be a direct inhibitorKinases transfer a phosphate group from a donor (like ATP) to a substrate. This compound is a phosphate ester, not a high-energy phosphate donor.

It is important to note that the actual effect of this compound on any given enzyme would need to be determined through empirical testing. The inhibitory or activating potential and its potency would depend on the specific interactions between the compound and the enzyme's active or allosteric sites.

Molecular and Cellular Mechanism Studies Utilizing 2 Octanol, Dihydrogen Phosphate

Elucidation of Intracellular Trafficking Mechanisms of 2-Octanol (B43104), Dihydrogen Phosphate (B84403) Analogs

The intracellular journey of a molecule like 2-Octanol, dihydrogen phosphate is dictated by its physicochemical properties. The dual nature of being both water-loving (hydrophilic) and fat-loving (hydrophobic) suggests that its transport into and within the cell is a complex process. The trafficking of such amphipathic molecules is crucial for their biological activity and is a key area of investigation. numberanalytics.comyoutube.com

The primary barrier for any molecule entering a cell is the plasma membrane. For small amphiphiles, this can occur through several mechanisms. Passive diffusion across the lipid bilayer is a possibility, driven by a concentration gradient. However, the charged nature of the dihydrogen phosphate group at physiological pH could hinder this process. nih.gov The cell employs a variety of transport systems, including endocytic pathways, which are responsible for the uptake of a wide range of molecules. nih.gov It is plausible that this compound could be internalized through one of these routes, such as pinocytosis or receptor-mediated endocytosis, enclosed within vesicles that then traffic to various intracellular destinations. nih.gov

Once inside the cell, the distribution of this compound would be influenced by its affinity for different subcellular compartments. The octanol (B41247) tail would favor association with lipid-rich structures like the endoplasmic reticulum, Golgi apparatus, and the inner and outer mitochondrial membranes. libretexts.org Conversely, the polar phosphate head could interact with the aqueous environment of the cytoplasm and the surfaces of organelles. libretexts.org The trafficking of proteins and lipids within the cell is a highly regulated process, and small molecules like this compound may piggyback on these established pathways. nih.gov

Studies on phosphopeptides have shown that the negatively charged phosphate group can significantly impede cellular uptake. nih.gov However, masking this charge can enhance membrane permeability. nih.gov This suggests that the protonation state of the dihydrogen phosphate group of this compound, influenced by the local pH, could be a critical determinant of its ability to traverse intracellular membranes. The movement of phosphate ions themselves is tightly regulated by a suite of transporters that shuttle them across various cellular membranes, including those of the vacuole and plastids in some organisms. frontiersin.orgderangedphysiology.com While these transporters are specific for inorganic phosphate, the possibility of interaction with the phosphate moiety of this compound cannot be entirely ruled out.

Investigating Cellular Responses to this compound in in vitro Cell Culture Models

The introduction of a bioactive molecule like this compound to a cell culture can trigger a cascade of responses as the cell attempts to adapt to this new chemical entity. These responses can be monitored at the level of gene expression and protein abundance, providing a global view of the cellular pathways that are affected.

One of the key mechanisms by which SCFAs influence gene expression is through the inhibition of histone deacetylases (HDACs). nih.gov This leads to an increase in histone acetylation, a post-translational modification that generally results in a more open chromatin structure, making genes more accessible for transcription. Given the structural similarity of its alkyl chain, it is conceivable that this compound could exert similar effects.

The potential changes in gene expression following exposure to this compound could be widespread, affecting various cellular processes. Based on studies of other amphiphilic molecules and SCFAs, the following table outlines potential gene ontology categories that might be affected:

Potential Gene Ontology (GO) Term Predicted Change in Expression Rationale based on Analogous Compounds
Cellular MetabolismUp- or Down-regulatedSCFAs are known to alter the expression of genes involved in glucose and lipid metabolism. nih.govnih.gov
Cell Cycle ControlDown-regulatedSome SCFAs can induce cell cycle arrest. nih.gov
Inflammatory ResponseModulatedSCFAs and other lipids can modulate inflammatory signaling pathways. nih.gov
ApoptosisUp-regulatedAt certain concentrations, SCFAs can promote programmed cell death. nih.gov
Signal TransductionModulatedAs an amphiphilic molecule, it could perturb membrane-associated signaling complexes.

This table is predictive and based on the known effects of structurally similar molecules.

Proteomic analysis complements gene expression studies by providing a snapshot of the proteins that are actually present and active in the cell at a given time. The response to a chemical stressor like this compound would likely involve changes in the abundance of proteins involved in a variety of cellular pathways. nih.govnih.govmdpi.com

Given its amphiphilic nature, this compound could induce stress on the endoplasmic reticulum (ER), the primary site of protein and lipid synthesis. This could trigger the unfolded protein response (UPR), leading to the upregulation of chaperone proteins that assist in protein folding. nih.gov Furthermore, as a molecule that can interact with membranes, it might alter the abundance or post-translational modification of proteins involved in cellular signaling cascades that are initiated at the cell surface. nih.gov

A hypothetical proteomic study on cells treated with this compound might reveal changes in the following protein families:

Protein Family/Pathway Predicted Change Potential Functional Consequence
Heat Shock Proteins (HSPs)IncreasedCellular stress response, protein folding.
Glycolytic EnzymesAlteredChanges in cellular energy metabolism.
Cytoskeletal ProteinsAlteredChanges in cell shape and motility.
Proteins of the Mitogen-Activated Protein Kinase (MAPK) PathwayAltered PhosphorylationModulation of cell proliferation, differentiation, and apoptosis. nih.gov
Fatty Acid Binding ProteinsIncreasedResponse to lipid perturbation and transport. harvard.edu

This table represents a hypothetical outcome of a proteomic analysis based on the expected cellular responses to an amphiphilic molecule.

Mechanisms of Interaction with Cellular Macromolecules (Lipids, Proteins, Nucleic Acids)

The biological effects of this compound ultimately stem from its interactions with the major classes of macromolecules within the cell: lipids, proteins, and nucleic acids. Its amphipathic structure is key to these interactions.

The phosphate group of this compound is a key feature that could mediate specific interactions with proteins. Phosphate groups on other molecules are known to form strong hydrogen bonds and salt bridges, particularly with positively charged amino acid residues such as arginine and lysine. nih.gov This suggests that this compound could bind to proteins that have evolved to recognize phosphate moieties, potentially acting as a competitive inhibitor or an allosteric modulator of their function. nih.gov

The alkyl chain of this compound provides a hydrophobic character that could facilitate its binding to the hydrophobic pockets of proteins. unl.edu There is a family of intracellular lipid-binding proteins (LBPs) that are responsible for the transport and trafficking of fatty acids and other hydrophobic molecules. harvard.eduunl.edu It is plausible that this compound could be a ligand for one or more of these proteins, which would have implications for its intracellular localization and function.

While direct binding studies for this compound are not available, the principles of protein-ligand interactions suggest that it could bind to a range of proteins, influencing their activity. The following table summarizes potential protein targets and the nature of their interaction:

Potential Protein Target Putative Binding Site Nature of Interaction Potential Consequence
Kinases/PhosphatasesActive site or regulatory domainsCompetitive or allosteric modulationAltered phosphorylation signaling thermofisher.com
Intracellular Lipid-Binding ProteinsHydrophobic binding pocketLigand transportSequestration and targeted delivery unl.edu
Membrane Receptors/Ion ChannelsTransmembrane or juxtamembrane domainsAllosteric modulationAltered signaling or ion flux nih.gov
Alkylating agent-sensitive proteinsNucleophilic residuesCovalent modificationAltered protein function wikipedia.org

This table is based on the chemical properties of this compound and known protein-ligand interactions.

As an amphiphilic molecule, this compound is expected to readily interact with and insert into cellular membranes. nih.govrsc.orgwikipedia.org Such interactions can lead to significant changes in the physical properties of the lipid bilayer, which in turn can affect the function of membrane-embedded proteins. youtube.comlibretexts.orgnih.govyoutube.comwikipedia.org

Upon insertion into a membrane, the hydrophobic octyl tail of this compound would align with the fatty acid chains of the phospholipids (B1166683), while the hydrophilic phosphate head group would remain at the lipid-water interface. libretexts.org This intercalation can disrupt the ordered packing of the phospholipids, leading to an increase in membrane fluidity. nih.govnih.govresearchgate.net This effect is likely to be concentration-dependent.

The presence of this compound within the membrane can also alter its elastic properties. nih.govrsc.org By changing the stiffness or curvature of the bilayer, it can influence the conformational changes of membrane proteins, such as ion channels and receptors, thereby modulating their activity. nih.gov Furthermore, at higher concentrations, such amphiphiles can lead to membrane destabilization and even lysis, a property that is exploited by some antimicrobial agents. wikipedia.orgyoutube.com The perturbation of the membrane can also enhance the rate of phospholipid flip-flop between the two leaflets of the bilayer. mdpi.com

The following table summarizes the potential effects of this compound on membrane properties:

Membrane Property Predicted Effect Underlying Mechanism
FluidityIncreasedDisruption of phospholipid packing by the octyl tail. nih.gov
ThicknessDecreasedLocal thinning of the bilayer due to perturbation. mdpi.com
ElasticityAlteredChanges in the energetic cost of membrane deformation. nih.gov
PermeabilityIncreasedCreation of transient pores or defects in the bilayer.
Surface ChargeAlteredContribution of the negatively charged phosphate group to the membrane surface potential.

This table outlines the expected biophysical effects of an amphiphilic molecule like this compound on a lipid bilayer.

Advanced Analytical and Spectroscopic Research on 2 Octanol, Dihydrogen Phosphate

High-Resolution Mass Spectrometry for Metabolomic Profiling of 2-Octanol (B43104), Dihydrogen Phosphate (B84403) and its Biotransformation Products

High-resolution mass spectrometry (HRMS) is a cornerstone in metabolomic profiling, offering the precision required to identify and quantify compounds like 2-Octanol, dihydrogen phosphate within complex biological mixtures. researchgate.netnih.gov This technique is crucial for studying the compound's metabolic fate, as its biotransformation products can be resolved from a myriad of endogenous molecules. nih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions, significantly narrowing the possibilities for unknown identification. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry of organophosphate esters and their parent alcohols provides key structural information through characteristic fragmentation. For alcohols like 2-octanol, common fragmentation pathways include the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and dehydration, involving the loss of a water molecule (M-18). libretexts.orgyoutube.comlibretexts.org

In the case of this compound, the molecular ion would be subjected to similar fragmentation pressures. Alpha-cleavage would result in the loss of alkyl radicals, while the phosphate moiety itself offers distinct fragmentation possibilities. The breaking of the P-O bond is a logical fragmentation pathway. whitman.edu Tandem mass spectrometry (MS/MS) experiments are essential for confirming identity by selecting a precursor ion and analyzing its product ions. ncsu.edu For instance, a neutral loss of the phosphate group (H₃PO₄, 98 Da) or related fragments can be a specific indicator for this class of compounds in a complex sample. ncsu.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Precursor/FragmentDescriptionSignificance
[M+H]⁺ Protonated Molecular IonDetermines the molecular mass of the compound.
[M-H₂O]⁺ Loss of WaterA common fragmentation for alcohols and compounds with hydroxyl groups, indicating the presence of the phosphate's OH groups or potential rearrangement. libretexts.org
[M-C₆H₁₃]⁺ Alpha-cleavageLoss of a hexyl radical from the octanol (B41247) chain, a characteristic cleavage for secondary alcohols. libretexts.org
[M-H₃PO₄]⁺ Neutral Loss of Phosphoric AcidLoss of the entire phosphate group, leaving the octene radical cation. This is a highly diagnostic fragmentation for phosphate esters.
[H₂PO₄]⁻ Dihydrogen Phosphate AnionIn negative ion mode, this fragment would be a strong indicator of the phosphate ester.

Quantitative Analysis in Complex Biological Matrices for Research Purposes

For research purposes, quantifying this compound and its metabolites in biological samples like cells or urine is often achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov This method provides the selectivity and sensitivity needed to detect low concentrations of the analyte amidst a complex background. By using isotopically labeled internal standards, precise and accurate quantification can be achieved. nih.gov The ability of HRMS to resolve the target analyte from isobaric interferences—compounds with the same nominal mass but different elemental compositions—is critical for reliable quantitative results in metabolomic studies. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

¹H, ¹³C, ³¹P NMR for Definitive Structural Assignment of this compound

A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the complete assignment of the molecule's structure.

¹H NMR: The proton spectrum would confirm the presence of the octyl chain. Key signals would include the terminal methyl group (CH₃) appearing as a triplet, a series of methylene (B1212753) groups (CH₂) in the middle of the spectrum, and a distinct multiplet for the methine proton (CH) attached to the phosphate group. chemicalbook.com This CH proton's chemical shift would be significantly downfield compared to its position in the parent 2-octanol due to the electron-withdrawing effect of the phosphate ester. rsc.org

¹³C NMR: The carbon spectrum would show eight distinct signals for the octanol backbone. The carbon atom bonded to the phosphate group (C2) would be shifted downfield and would exhibit coupling to the phosphorus atom (²JPC). magritek.com

³¹P NMR: This experiment is highly specific for phosphorus-containing compounds. This compound would show a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a dialkyl hydrogen phosphate. nih.govmagritek.com The phosphorus signal would be split by the protons attached to it (if not decoupled) and by the protons on the adjacent carbon of the octanol chain.

Table 2: Predicted NMR Chemical Shifts and Couplings for this compound

NucleusPredicted Chemical Shift (ppm)Key CouplingsStructural Information
¹H (on C2) ~4.0 - 4.5J(H,H), J(H,P)Confirms the position of the phosphate group and its coupling to the phosphorus atom. Shifted downfield from parent alcohol (~3.8 ppm). chemicalbook.com
¹³C (on C2) ~70 - 80²J(P,C)Confirms the carbon atom directly bonded to the phosphate ester.
³¹P Variable, characteristic of phosphate estersJ(P,H)Confirms the presence and chemical environment of the phosphorus atom. magritek.com
¹H (on C1) ~1.2J(H,H)Methyl group adjacent to the phosphate-bearing carbon.
¹H (on C8) ~0.9J(H,H)Terminal methyl group of the octyl chain.

2D NMR Techniques for Elucidating Intermolecular Interactions

Two-dimensional (2D) NMR techniques are powerful for confirming structural assignments and probing through-bond and through-space interactions.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. magritek.com It would be used to trace the connectivity of the entire octyl chain, starting from the C2 proton and moving along to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of each proton signal to its corresponding carbon atom. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and heteronuclei like ¹³C and ³¹P. magritek.com An HMBC spectrum would show a correlation between the phosphorus (³¹P) atom and the protons on C2 and potentially C1 and C3 of the octanol chain, definitively confirming the location of the phosphate ester.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Molecular Structure Studies

FTIR and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint, identifying the functional groups present in a molecule. researchgate.netsapub.org

FTIR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule, making it particularly sensitive to polar bonds. sapub.org For this compound, strong absorptions would be expected for the P=O (phosphoryl) stretching vibration, P-O-C (phosphate ester) stretching, and the broad O-H stretching from the dihydrogen phosphate group.

Raman spectroscopy, which measures the scattering of light, is more sensitive to non-polar, symmetric bonds. sapub.org It would be particularly useful for analyzing the C-C and C-H vibrations within the octyl backbone. The combination of both techniques provides a more complete vibrational analysis. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy MethodSignificance
O-H Stretch 3200 - 3600 (broad)FTIRIndicates the hydroxyl groups of the dihydrogen phosphate. researchgate.net
C-H Stretch 2850 - 3000FTIR, RamanCharacteristic of the alkyl (octyl) chain.
P=O Stretch 1200 - 1300FTIRStrong absorption indicating the phosphoryl group. researchgate.net
P-O-C Stretch 950 - 1100FTIRConfirms the presence of the phosphate ester linkage. researchgate.net
C-C Stretch 800 - 1200RamanProvides information on the carbon skeleton.

X-ray Crystallography and Small-Angle X-ray Scattering (SAXS) for Structural Insights of this compound Complexes

X-ray Crystallography offers unparalleled detail on the atomic arrangement within a crystalline solid. For a complex involving this compound to be studied by this method, it would first need to be crystallized. The resulting crystal is then exposed to a collimated beam of X-rays. The diffraction pattern produced by the electrons in the crystal lattice is recorded and analyzed to build a three-dimensional model of the electron density, and from that, the precise positions of the atoms can be determined. This technique could reveal crucial information about bond lengths, bond angles, and intermolecular interactions within a complex of this compound, for instance, with a protein or a metal ion.

The combination of X-ray crystallography and SAXS can provide a comprehensive structural understanding. While crystallography provides high-resolution details of specific conformations, SAXS offers information about the ensemble of structures present in solution. researchgate.net

Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, GC-MS based methods for research)

Chromatographic methods are indispensable for the separation, purification, and analysis of chemical compounds in a research setting. rsc.org For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid phase. For a polar compound such as this compound, Reversed-Phase HPLC (RP-HPLC) would be a common approach. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Research on similar compounds demonstrates the utility of HPLC. For instance, HPLC methods have been developed to determine the octanol-water partition coefficients (log P) of various molecules, a key measure of lipophilicity. acs.orgnih.govresearchgate.net In some of these methods, octanol is even incorporated into the mobile phase to better mimic the partitioning behavior. acs.orgnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification and quantification. (R)-(-)-2-Octanol itself is used as a chiral derivatizing agent in HPLC to separate enantiomers. sigmaaldrich.com

Below is a hypothetical data table illustrating the parameters for an RP-HPLC method that could be adapted for the analysis of this compound, based on methods for similar compounds. acs.orgresearchgate.net

ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid
Gradient 10% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While 2-octanol is volatile and readily analyzed by GC sigmaaldrich.comnist.gov, the dihydrogen phosphate group makes the parent compound non-volatile. Therefore, a derivatization step would be necessary to convert the polar phosphate group into a more volatile moiety. For example, dialkylphosphate metabolites are often derivatized with agents like pentafluorobenzyl bromide (PFBBr) before GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. nist.gov The separation of 2-octanol from compounds with similar boiling points, like decane, can be challenging and requires careful optimization of the temperature program and column type. researchgate.net

A potential GC-MS method for the analysis of derivatized this compound is outlined below.

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms or similar non-polar column
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Range 50-550 amu

These chromatographic techniques are crucial not only for the analysis but also for the purification of this compound from reaction mixtures or biological samples, enabling further structural and functional studies. merckmillipore.com

Computational and Theoretical Modeling of 2 Octanol, Dihydrogen Phosphate

Molecular Dynamics Simulations of 2-Octanol (B43104), Dihydrogen Phosphate (B84403) in Aqueous and Membrane Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvation processes, and interactions with complex environments like biological membranes. For 2-Octanol, dihydrogen phosphate, MD simulations are particularly useful for understanding how its amphipathic nature governs its behavior in both aqueous solutions and lipid bilayers.

Simulations in an aqueous environment typically involve placing a single molecule of this compound in a box of explicit water molecules. In contrast, membrane simulations involve inserting the molecule into a pre-equilibrated lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), which is then solvated with water. These simulations can reveal how the molecule orients itself at the water-lipid interface and its effect on membrane properties.

The primary degrees of freedom in this compound include the torsion angles along the carbon backbone of the octyl group and the rotation around the C-O and O-P bonds. The analysis often involves plotting Ramachandran-like maps for key dihedral angles to visualize accessible and preferred conformational states. These studies reveal that in aqueous solutions, the hydrophobic octyl chain tends to adopt a collapsed, compact conformation to minimize its exposure to water, while the polar phosphate headgroup remains extended into the solvent. In a membrane environment, the octyl chain typically inserts into the hydrophobic core of the bilayer, adopting a more extended conformation parallel to the lipid acyl chains.

Table 1: Representative Dihedral Angles for Dominant Conformers of this compound
Dihedral AngleConformer A (Aqueous)Conformer B (Membrane)
C1-C2-C3-C4-175°180°
C3-C4-C5-C6178°-179°
C-O-P-O165°-170°
C-O-P-O2-170°-55°

The interaction of this compound with water is critical to its function and behavior. The phosphate group is a strong hydrogen bond acceptor, leading to the formation of a structured and dynamic hydration shell. MD simulations allow for a detailed characterization of this shell, including the number of water molecules, their orientation, and their residence time around the phosphate headgroup.

Analysis of the radial distribution function (RDF), g(r), for water oxygen atoms around the phosphorus atom typically shows a sharp first peak, indicating a well-defined first solvation shell. The dynamics within this shell are often slower compared to bulk water, with water molecules forming persistent hydrogen bonds with the phosphate oxygens. The hydrophobic octyl chain, conversely, perturbs the local water structure, inducing a "hydrophobic effect" where water molecules form a cage-like structure around the nonpolar tail.

Table 2: Hydration Shell Properties of this compound
PropertyPhosphate HeadgroupOctyl Tail
First Shell Peak RDF (g(r)) 3.1 at 3.5 Å1.8 at 4.2 Å
Coordination Number 12-15 water molecules20-25 water molecules
Water Residence Time 15-20 ps2-5 ps

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. These methods can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters, providing fundamental insights into a molecule's stability and reactivity. For this compound, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy.

A fundamental step in computational chemistry is to find the most stable three-dimensional structure of a molecule, which corresponds to a minimum on the potential energy surface. This process, known as geometry optimization or energy minimization, systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For this compound, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which serve as the basis for further calculations.

Table 3: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G*)
ParameterValue
Bond Length (P-O) 1.55 Å
Bond Length (P=O) 1.48 Å
Bond Length (C-O) 1.45 Å
Bond Angle (O-P-O) 109.5°
Bond Angle (C-O-P) 118.7°

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be directly compared with experimental data to validate the computational model. For this compound, key predictable parameters include infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Calculating the second derivatives of the energy with respect to atomic positions yields the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These predicted frequencies help in the assignment of experimental IR and Raman spectra. For instance, the characteristic P=O stretching and P-O stretching frequencies for the phosphate group can be precisely calculated. Similarly, NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H) can be computed, providing detailed information about the local electronic environment of each nucleus.

Table 4: Predicted Infrared Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H Stretch3450Hydrogen-bonded OH on phosphate
C-H Stretch2930-2980Aliphatic C-H bonds
P=O Stretch1280Asymmetric stretch of P=O bond
P-O-C Stretch1050Asymmetric stretch of phosphate ester

Docking Studies of this compound with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity (or scoring) of the ligand. Given that organophosphates can interact with a wide range of enzymes, docking studies of this compound can identify potential biological targets and elucidate the molecular basis of these interactions.

A plausible target for this compound is alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. In docking simulations, the 3D structure of the target enzyme is obtained from a protein database, and the ligand (this compound) is placed into the active site. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For alkaline phosphatase, studies often show that the phosphate moiety of inhibitors like potassium dihydrogen phosphate coordinates with essential metal ions (e.g., Zn²⁺) in the active site. Docking would predict a similar binding mode for this compound, with the phosphate group forming key interactions with the catalytic machinery, while the octyl tail could form hydrophobic interactions with nonpolar residues in a nearby pocket.

Table 5: Hypothetical Docking Results of this compound with Alkaline Phosphatase
ParameterValue/Description
Target Enzyme Human Placental Alkaline Phosphatase
Binding Site Catalytic pocket containing Zn1, Zn2, and Mg ions
Predicted Binding Energy -7.5 kcal/mol
Key Hydrogen Bonds Phosphate oxygens with Ser102, Arg166
Key Ionic Interactions Phosphate oxygens with Zn1 and Zn2 ions
Hydrophobic Interactions Octyl chain with Leu180, Trp254

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural or property-based features of chemical compounds with their biological activities or other effects. For derivatives of this compound, QSAR studies are instrumental in predicting their behavior and guiding the synthesis of new molecules with desired properties, thereby minimizing extensive laboratory testing. ui.ac.id These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties. ui.ac.id

The development of a QSAR model for this compound derivatives involves several key steps: compiling a dataset of structurally related compounds with measured biological activity, calculating various molecular descriptors for each compound, developing a mathematical equation that links the descriptors to the activity, and validating the model's predictive power. ui.ac.idresearchgate.net

Molecular Descriptors in QSAR Models

A wide array of molecular descriptors can be calculated to quantify different aspects of a molecule's structure. For organophosphate compounds like the derivatives of this compound, these descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. A critical descriptor in many organophosphate QSAR models is the HOMO-LUMO energy gap, which has been shown to significantly contribute to binding affinity with target enzymes. nih.gov Other relevant electronic descriptors include dipole moment and partial charges on specific atoms, particularly the phosphorus atom. nasa.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The octanol-water partition coefficient (logP) is a commonly used descriptor for this purpose. nasa.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area can influence how well a molecule fits into the active site of an enzyme. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms and the presence of specific structural features.

The selection of appropriate descriptors is a critical step in building a robust QSAR model.

Statistical Methods and Model Development

Once the molecular descriptors are calculated, various statistical methods can be employed to establish a relationship between these descriptors and the biological activity of the this compound derivatives. Common methods include:

Multiple Linear Regression (MLR): This method is used to create a linear equation that predicts the biological activity based on a combination of the most relevant descriptors. ui.ac.id

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between molecular structure and activity.

The quality of a QSAR model is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate set of compounds that were not used in model development. nih.gov Key statistical parameters for evaluating a model include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). nih.gov

Illustrative QSAR Study of this compound Derivatives

While specific QSAR studies on this compound derivatives are not extensively published, we can present a hypothetical study based on established principles for organophosphates. In this illustrative example, the inhibitory activity of a series of derivatives against a target enzyme, such as acetylcholinesterase, is modeled.

The hypothetical QSAR model is represented by the following equation:

-log(IC₅₀) = β₀ + β₁ (logP) + β₂ (LUMO) + β₃ (Molecular Volume)

Where:

-log(IC₅₀) is the biological activity (higher values indicate greater potency).

logP is the octanol-water partition coefficient (a hydrophobic descriptor).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).

Molecular Volume is a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following interactive data table presents the hypothetical data for a series of this compound derivatives, along with the predicted activity from the QSAR model.

DerivativeR-GrouplogPLUMO (eV)Molecular Volume (ų)Experimental -log(IC₅₀)Predicted -log(IC₅₀)
1-CH₃1.5-1.21504.24.3
2-C₂H₅2.0-1.11654.84.7
3-C₃H₇2.5-1.01805.35.2
4-C₄H₉3.0-0.91955.95.8
5-C₆H₁₃4.0-0.72256.86.7

This table demonstrates how variations in the alkyl chain length (R-Group) of the derivatives influence the descriptor values and, consequently, the biological activity. The close correlation between the experimental and predicted -log(IC₅₀) values would indicate a robust and predictive QSAR model. Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding further research and development.

Environmental Biochemistry and Bioremediation Research Involving 2 Octanol, Dihydrogen Phosphate

Microbial Degradation Pathways of 2-Octanol (B43104), Dihydrogen Phosphate (B84403)

The microbial degradation of OPEs is a key process in their environmental detoxification. openaccesspub.orgmdpi.com The initial and most significant step in the breakdown of these compounds is the hydrolysis of the phosphate ester bond. openaccesspub.orgacademicjournals.org This reaction can be catalyzed by a variety of microbial enzymes, leading to the formation of an alcohol and inorganic phosphate. In the case of 2-Octanol, dihydrogen phosphate, this initial hydrolysis would yield 2-octanol and phosphoric acid.

While specific studies identifying microbial strains that degrade this compound are not prevalent in the reviewed literature, extensive research on the degradation of other OPEs, particularly organophosphate pesticides, points towards the significant role of the genus Pseudomonas. Various species within this genus have been shown to effectively degrade a range of organophosphates.

For instance, strains of Pseudomonas aeruginosa and Pseudomonas stutzeri have been identified as potent degraders of pesticides like methyl parathion (B1678463) and malathion. scialert.netmedicopublication.comopenaccesspub.org These bacteria are capable of utilizing the organophosphate as a source of phosphorus and carbon. scialert.net The widespread ability of Pseudomonas species to metabolize OPEs suggests they are strong candidates for the biotransformation of this compound. The degradation of di-n-octyl phthalate (B1215562) by Gordonia sp., which involves the metabolism of 1-octanol, further indicates that microorganisms capable of utilizing octanol (B41247) derivatives are present in the environment and could play a role in the complete mineralization of this compound following initial hydrolysis. nih.gov

Table 1: Examples of Microbial Strains with Potential for this compound Degradation

Microbial GenusSpecific Strain(s)Degraded Organophosphate(s)Reference(s)
PseudomonasP. aeruginosa, P. stutzeri, P. putidaMethyl parathion, Malathion, Chlorpyrifos nih.govscialert.netmedicopublication.comopenaccesspub.org
GordoniaGordonia sp. strain Dop5Di-n-octyl phthalate (produces 1-octanol) nih.gov
AgrobacteriumA. radiobacterWide range of OP pesticides mdpi.com

The key to the microbial degradation of this compound lies in the enzymatic cleavage of its phosphate ester bond. This hydrolysis is primarily carried out by a class of enzymes known as phosphotriesterases or organophosphorus hydrolases (OPH). mdpi.comnih.gov These enzymes exhibit broad substrate specificity, enabling them to act on a variety of OPEs. nih.gov

The general mechanism involves the nucleophilic attack on the phosphorus atom of the phosphate ester, leading to the cleavage of the P-O bond and the release of the alcohol and phosphate. nih.gov In the context of this compound, the reaction can be summarized as:

This compound + H₂O ---(Organophosphorus Hydrolase)--> 2-Octanol + H₃PO₄

Microbial enzymes such as organophosphorus hydrolase (OPH) and organophosphorus acid anhydrolase (OPAA) are well-characterized for their ability to degrade organophosphorus compounds. nih.gov Additionally, carboxylesterases have been implicated in the degradation of some organophosphates, such as malathion, by hydrolyzing carboxyl ester linkages. mdpi.comacademicjournals.org While this compound lacks a carboxyl ester, the prevalence of hydrolases in microorganisms like Pseudomonas suggests a high potential for the enzymatic breakdown of this compound. The release of orthophosphate during the degradation of other OPEs by Pseudomonas species serves as direct evidence of this enzymatic hydrolysis. scialert.netopenaccesspub.org

Fate and Transport of this compound in Bioreactors and Model Environmental Systems

The fate and transport of this compound in the environment are governed by its physicochemical properties and its interactions with environmental matrices. As a phosphate ester with an octyl chain, it possesses both a hydrophilic phosphate head and a lipophilic alkyl tail, giving it surfactant-like properties. itrcweb.org This structure influences its partitioning between water, soil, and air.

In aquatic systems, the relatively high water solubility of some OPEs allows them to be transported in the water column. scialert.net However, the presence of the octyl group in this compound would also lead to its partitioning to organic matter in sediment and suspended solids. nih.gov The fate of OPEs is significantly influenced by hydrolysis, which can be both a chemical and biological process. nih.gov

In bioreactors designed for wastewater treatment, microbial activity is expected to be the primary driver of this compound removal. The engineered conditions within a bioreactor, such as controlled pH, temperature, and high microbial density, would likely enhance the rate of enzymatic hydrolysis compared to natural environments. The resulting 2-octanol could be further degraded by a range of microorganisms, while the inorganic phosphate could be incorporated into microbial biomass or removed through chemical precipitation.

Table 2: Key Processes Influencing the Fate and Transport of this compound

ProcessDescriptionEnvironmental Compartment(s)Reference(s)
Hydrolysis Cleavage of the phosphate ester bond, either chemically or enzymatically.Water, Soil, Bioreactors nih.govnih.gov
Sorption Partitioning to organic matter and mineral surfaces.Soil, Sediment nih.govucf.eduresearchgate.net
Runoff Transport in dissolved phase or sorbed to eroded particles.Surface Water wisc.edu
Leaching Downward movement through the soil profile into groundwater.Groundwater wisc.edu
Biodegradation Microbial breakdown into simpler compounds.Soil, Water, Bioreactors openaccesspub.orgmdpi.com

Future Research Directions and Unresolved Questions Concerning 2 Octanol, Dihydrogen Phosphate

Development of Novel Synthetic Routes for 2-Octanol (B43104), Dihydrogen Phosphate (B84403) Isomers

The chirality of 2-octanol, dihydrogen phosphate, with its stereocenter at the second carbon, necessitates the development of stereoselective synthetic methods to produce the pure (R)- and (S)-enantiomers. While general methods for the phosphorylation of alcohols are known, achieving high enantiomeric excess for secondary alcohols like 2-octanol can be challenging. acs.orgnih.gov Future research should focus on the following areas:

Catalytic Asymmetric Phosphorylation: The development of novel chiral catalysts for the enantioselective phosphorylation of 2-octanol is a primary goal. This could involve exploring organocatalysts or transition-metal complexes that can effectively discriminate between the two enantiotopic faces of the hydroxyl group. mdpi.comnih.gov The use of phosphine-boranes as intermediates in the synthesis of P-chiral phosphine (B1218219) ligands has shown promise for creating highly enantioselective catalysts. nih.gov

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The screening and engineering of kinases or other phosphorylating enzymes that can act on 2-octanol with high stereospecificity would be a significant advancement. libretexts.org

Resolution of Racemic Mixtures: In the absence of a direct asymmetric synthesis, efficient methods for the resolution of a racemic mixture of this compound will be crucial. This could involve classical resolution with chiral resolving agents or kinetic resolution using enzymes that selectively react with one enantiomer.

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Approach Description Potential Advantages Key Challenges
Catalytic Asymmetric PhosphorylationUse of chiral catalysts (organo- or metal-based) to directly phosphorylate 2-octanol into a specific enantiomer.High efficiency and atom economy.Catalyst design and optimization for high enantioselectivity.
Enzymatic SynthesisUtilization of enzymes like kinases to catalyze the stereospecific phosphorylation of 2-octanol.High selectivity, mild reaction conditions.Enzyme discovery, stability, and substrate specificity.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Can be highly effective with the right enzyme or catalyst.Maximum theoretical yield of 50% for one enantiomer.
Chiral Derivatization and SeparationFormation of diastereomeric derivatives that can be separated by chromatography, followed by removal of the chiral auxiliary.A well-established method for obtaining pure enantiomers.Requires additional reaction steps and can be less atom-economical.

Table 1: Potential Synthetic Routes for this compound Isomers

Exploration of Uncharted Biochemical Roles in Novel Biological Systems

The biochemical functions of this compound are currently unknown. As a chiral amphiphile, it has the potential to interact with biological membranes and proteins in a stereospecific manner. Future research should aim to elucidate these roles.

Interaction with Cell Membranes: The insertion and orientation of the (R)- and (S)-enantiomers within lipid bilayers should be investigated. It is plausible that the different stereoisomers could have distinct effects on membrane fluidity, curvature, and the formation of lipid rafts.

Protein Binding and Enzyme Modulation: The phosphate headgroup and the chiral alkyl chain may allow for specific interactions with lipid-binding domains of proteins. nih.gov It is conceivable that this compound could act as a signaling molecule or a modulator of enzyme activity, with each enantiomer exhibiting different potency or even opposing effects. The biological activity of many proteins is regulated by phosphorylation, and the introduction of a phosphate group can dramatically alter a protein's function. libretexts.org

Metabolic Fate: Understanding how cells metabolize this compound is crucial. This includes identifying the enzymes responsible for its synthesis and degradation. The phosphorylation of alcohols is a key step in many metabolic pathways, often serving to activate a molecule for subsequent reactions. libretexts.org

Advanced in vitro and in silico Model Development for Studying this compound Interactions

To investigate the potential biochemical roles of this compound, the development of sophisticated model systems is essential.

In Vitro Model Membranes: The use of model membrane systems such as liposomes, supported lipid bilayers, and nanodiscs will be critical for studying the interactions of the individual enantiomers of this compound with lipid bilayers. frontiersin.orgnih.govresearchgate.net These models allow for the precise control of lipid composition and can be used to measure parameters like membrane fluidity and permeability.

In Silico Modeling and Simulation: Molecular dynamics (MD) simulations can provide atomic-level insights into how the (R)- and (S)-enantiomers of this compound insert into and interact with lipid membranes. acs.orgnih.gov These simulations can predict the preferred orientation of the molecule, its effect on lipid ordering, and its potential to form aggregates within the membrane. Such computational studies can guide the design of in vitro experiments. nih.gov

Integration of Multi-Omics Approaches to Understand this compound's Systemic Impact

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary.

Lipidomics and Metabolomics: Untargeted and targeted lipidomics and metabolomics can be used to identify and quantify the changes in the lipid and metabolite profiles of cells or organisms upon exposure to each enantiomer of this compound. mdpi.comrug.nlnih.gov This can reveal the metabolic pathways that are affected by the compound.

Proteomics and Transcriptomics: By analyzing changes in protein and gene expression, researchers can identify the cellular machinery that responds to this compound. This can provide clues about its mechanism of action and potential downstream effects.

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from different "omics" levels. By combining lipidomics, metabolomics, proteomics, and transcriptomics data, it may be possible to construct a comprehensive model of the systemic impact of this compound.

Design of Next-Generation Probes Based on this compound Scaffold

The chiral and amphiphilic nature of this compound makes it an attractive scaffold for the design of novel molecular probes.

Chiral Fluorescent Probes: By attaching a fluorophore to the this compound backbone, it may be possible to create probes that can report on the chirality of their environment, such as the chiral pockets of proteins or specific domains in cell membranes. nih.govresearchgate.netnih.gov The development of fluorescent probes is a powerful tool for studying cell biology and detecting specific analytes. rsc.org

Probes for Studying Lipid-Protein Interactions: Probes based on this scaffold could be used to study the binding of proteins to membranes in a stereospecific manner. The phosphate group can serve as a handle for attaching various reporter groups.

Theranostic Agents: Looking further into the future, it is conceivable that derivatives of this compound could be developed as theranostic agents, combining a therapeutic function with a diagnostic reporter group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.